

molecular docking studies of MtlNhA-IN-1 binding mode

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Compound Focus: MtlNhA-IN-1

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Quantitative Data on Documented MtlNhA Inhibitors

The following table consolidates key quantitative data for inhibitors discussed in the search results, which were identified via structure-based and ligand-based virtual screening approaches.

Inhibitor Name	IC ₅₀ (μM)	Inhibition Mode	K _i (μM)	Biological Activity (MIC)	Cytotoxicity (Mammalian Cells)	Key Binding Interactions
Labio_16 [1]	Not explicitly stated	Uncompetitive vs NADH & substrate [1]	24 (±3) (NADH) [1]	Growth inhibition of <i>M. tuberculosis</i> H37Rv & MDR strain [1]	Low cytotoxicity on Hacat, Vero, RAW 264.7 cell lines; no cardiotoxicity in Zebrafish [1]	Hydrophobic interactions with Leu218, hydrogen bonding with Tyr158 [1]

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Labio_17 [1]	Not explicitly stated	Not specified	Not specified	Growth inhibition of <i>M. tuberculosis</i> H37Rv & MDR strain; bactericidal in infected macrophages [1]	Dose-dependent cardiotoxicity in Zebrafish [1]	Information not present in search results
KES4 [2]	50% inhibition at 50 μM [2]	Not specified	Not specified	Inhibited mycobacterial growth [2]	Not specified	CH-π interaction with Phe149; hydrophobic interactions with Leu218; hydrogen bonding with Tyr158 [2]
KEN1 [2]	Higher than KES4 (specific value not stated) [2]	Not specified	Not specified	Comparable to KES4 [2]	Not specified	Similar to KES4 (Thienyl D-ring) [2]
Unnamed (from 2013 study) [3]	24 (±2) to 83 (±5) [3]	Uncompetitive to NADH and 2-trans-dodecenoyl-CoA [3]	24 (±3) (NADH), 20 (±2) (substrate) [3]	Not specified	Not specified	Information not present in search results

Experimental Protocols for MtlInhA Inhibition Studies

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for studying MtlInhA inhibitors.

Virtual Screening for Inhibitor Discovery

This protocol is based on studies that used virtual screening to identify novel MtlInhA inhibitors [3] [2].

- **Ligand Library Preparation:** A virtual chemical library was constructed from databases like ZINC or PubChem. For a focused search on derivatives (e.g., D-ring-modified KES4), a chemical library was built using canonical SMILES notations and converted to 3D structures (MOL2 format). Hydrogen atoms and partial charges were added, and structures were energy-minimized using software like Molecular Operating Environment (MOE) [2].
- **Protein Target Preparation:** The 3D structure of MtlInhA (e.g., PDB ID 4U0J) was obtained. Water molecules and existing ligands were removed. Hydrogen atoms and charges were added, followed by hydrogen optimization and energy minimization of the protein structure [2].
- **Molecular Docking:** Docking simulations were performed against the MtlInhA substrate-binding cavity. Studies used multiple docking programs (e.g., GOLD, AutoDock Vina) with different search algorithms for robustness. A tandem GOLD screening approach was also employed: primary screening of single conformers, followed by secondary screening of multiple conformations for top-ranked compounds [3] [2].
- **Pharmacophore Modeling (Ligand-Based):** As a complementary approach, a 3D pharmacophore model was built based on multiple available MtlInhA crystal structures. This model, designed to capture essential binding features of the cavity, was used to screen the ligand library [3].

In Vitro Enzyme Inhibition Assay

This standard protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) and mode of inhibition [1] [2].

- **Reaction Setup:** The enzyme activity of MtlInhA is determined by monitoring the oxidation of NADH at 340 nm ($\epsilon = 6.22 \text{ M}^{-1} \text{ cm}^{-1}$). The reaction is typically performed in a buffer such as 30-100 mM PIPES (pH 6.8-7.0), containing 150 mM NaCl, at 25°C [1] [2].
- **Pre-incubation:** To check for time-dependent inhibition, MtlInhA (e.g., 2.2 μM or 700 nM) is pre-incubated with the inhibitor and NADH (e.g., 200 μM) for a set time (e.g., 1 minute) before initiating the reaction [1] [2].

- **Reaction Initiation & Kinetics:** The reaction is started by adding the substrate, such as trans-2-dodecenoyl-CoA (DD-CoA) or trans-2-decenoyl-CoA. The change in absorbance at 340 nm is monitored for a fixed period (e.g., 1-5 minutes) to measure the initial velocity [1] [2].
- **IC₅₀ Determination:** The reaction velocity is measured at fixed, non-saturating concentrations of NADH and DD-CoA while varying the inhibitor concentration. The percentage of inhibition is plotted against the inhibitor concentration, and the data is fitted to a suitable equation to calculate the IC₅₀ value [1].
- **Mode of Inhibition & K_i Determination:** Initial rates are measured as a function of varying NADH concentration at a fixed, non-saturating DD-CoA concentration and several fixed-inhibitor concentrations. The resulting data is analyzed using equations for different inhibition models (e.g., uncompetitive) to determine the inhibition mode and the inhibition constant (K_i) [1].

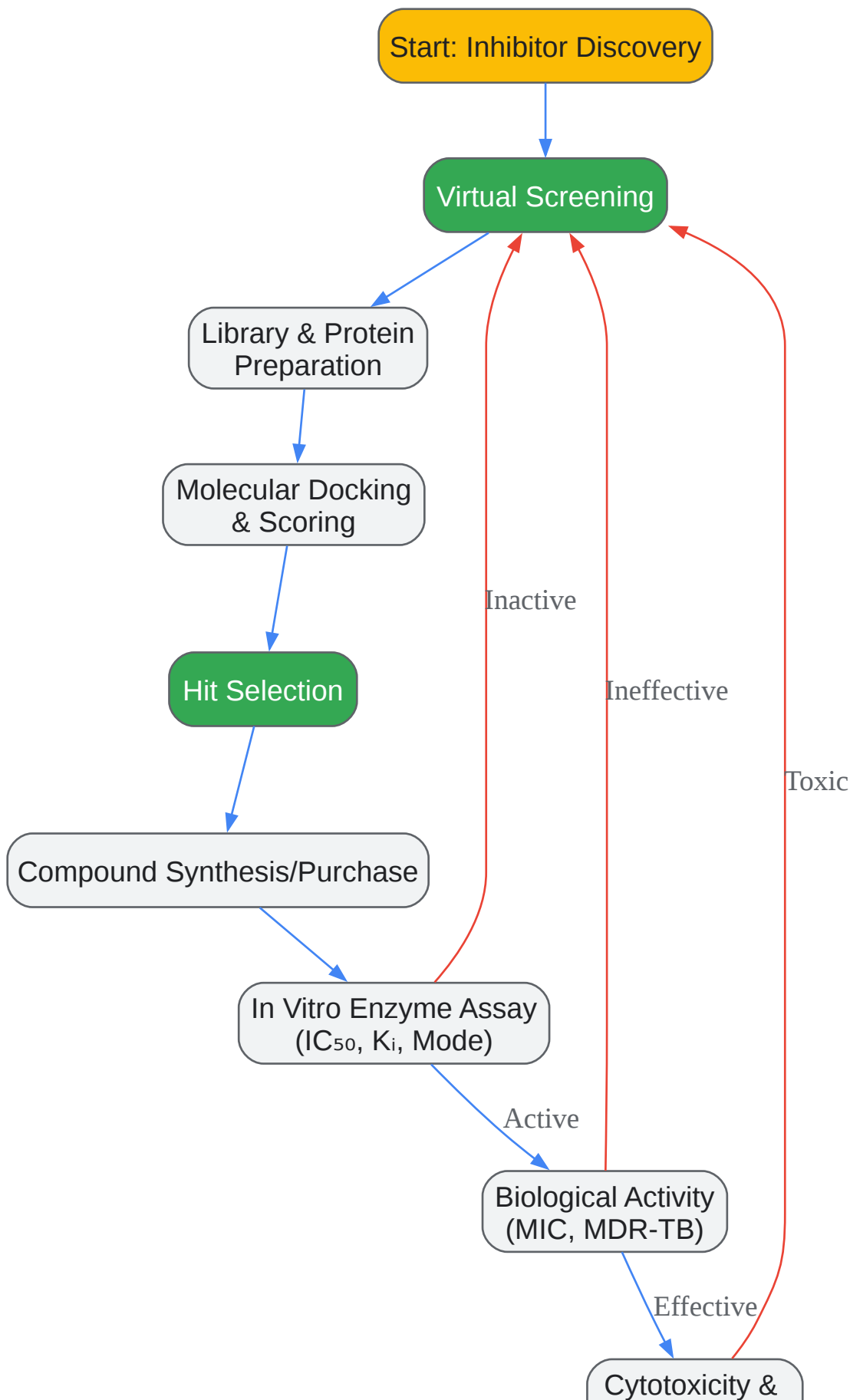
Binding Analysis via Fluorescence Spectroscopy

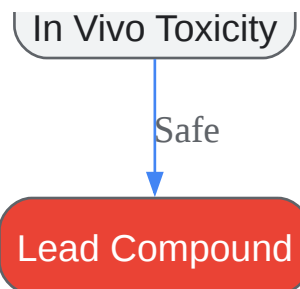
This method was used to determine the dissociation constant and thermodynamic parameters of inhibitor binding [1].

- **Measurement:** The dissociation constant (K_d) for the binding of inhibitors to the MtInhA:NADH binary complex is determined at different temperatures using protein fluorescence spectroscopy.
- **Thermodynamic Analysis:** van't Hoff analysis of the temperature dependence of K_d is performed to obtain the thermodynamic signature of binding, including the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) [1].

Molecular Docking Workflow for MtInhA Inhibitors

The diagram below outlines the general workflow for discovering and validating MtInhA inhibitors, as described in the literature.





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General workflow for discovering and validating MtInhA inhibitors through virtual screening and experimental testing.

Important Considerations from Recent Research

Recent studies highlight critical factors for successful molecular docking studies on MtInhA:

- **Protein Flexibility:** MtInhA is biologically active as a tetramer, and its flexible loops (A-loop and B-loop) can influence the size and conformation of the active site. A monomeric model with restricted loop flexibility has been proposed to better mimic the tetramer's behavior in docking simulations, potentially leading to more reliable results [4].
- **Direct Inhibition vs. Pro-drug Activation:** Unlike the frontline drug isoniazid, which requires activation by KatG, the inhibitors discovered via virtual screening (like Labio_16 and KES4) are direct inhibitors. This makes them promising candidates for overcoming resistance associated with KatG mutations [1] [2].

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